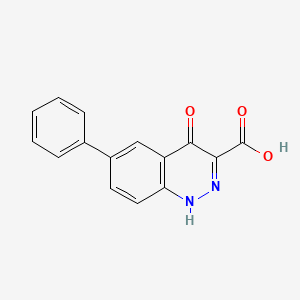

4-Oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15922576

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H10N2O3 |

|---|---|

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 4-oxo-6-phenyl-1H-cinnoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H10N2O3/c18-14-11-8-10(9-4-2-1-3-5-9)6-7-12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20) |

| Standard InChI Key | FNWGAXIHIGXQQD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C(C3=O)C(=O)O |

Introduction

Structural and Chemical Properties

Cinnoline derivatives belong to the diazanaphthalene family, with their pharmacological relevance often linked to modifications at strategic positions. The 4-oxo-1,4-dihydrocinnoline core provides a rigid planar structure that facilitates interactions with biological targets, while the 6-phenyl substituent enhances hydrophobic interactions. The carboxylic acid group at position 3 introduces hydrogen-bonding capabilities, which may improve solubility and target binding affinity .

Key structural features include:

-

Aromatic system: The cinnoline core’s conjugated π-system enables charge delocalization, critical for stabilizing interactions with receptor sites.

-

Substituent effects: The electron-withdrawing carboxylic acid group at position 3 polarizes the ring, while the 6-phenyl group contributes steric bulk and lipophilicity.

-

Tautomerism: The 4-oxo group permits keto-enol tautomerism, a property that can influence binding dynamics in biological systems .

Synthetic Methodologies

The synthesis of 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid can be inferred from analogous routes used for related cinnoline derivatives. A representative pathway involves the following steps:

Diazonium Salt Formation and Cyclization

The synthesis begins with the preparation of a substituted aniline precursor. For the 6-phenyl variant, 6-phenylaniline is treated with sodium nitrite under acidic conditions to generate the corresponding diazonium salt. This intermediate reacts with diethyl malonate in ethanol, facilitated by sodium acetate, to yield a malonate derivative . Subsequent hydrolysis with aqueous sodium hydroxide produces a diacid intermediate, which undergoes cyclization in the presence of titanium tetrachloride (TiCl₄) to form the cinnoline core .

Representative Reaction Scheme:

-

Diazotization:

-

Malonate Coupling:

-

Hydrolysis and Cyclization:

Spectroscopic Characterization

Data from similar cinnoline derivatives provide insights into expected spectroscopic profiles:

-

¹H NMR:

-

Aromatic protons in the cinnoline core resonate between δ 7.5–8.5 ppm, with splitting patterns indicating coupling between adjacent hydrogens.

-

The 6-phenyl group exhibits a multiplet at δ 7.2–7.6 ppm, integrating for five hydrogens.

-

The carboxylic acid proton appears as a broad singlet near δ 12–13 ppm .

-

-

IR Spectroscopy:

-

Mass Spectrometry:

Pharmacological and Biological Activity

While no direct studies on 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid are available, structurally related compounds exhibit notable bioactivity:

Cannabinoid Receptor Interactions

Cinnoline derivatives bearing 4-oxo and carboxamide groups demonstrate affinity for cannabinoid CB2 receptors. For instance, 4-oxo-1-pentyl-1,4-dihydrocinnoline-3-carboxamide (Ki = 93 nM at CB2) shows subtype selectivity over CB1 receptors . The carboxylic acid analogue may engage similar binding pockets via hydrogen bonding with residues like Ser-193 in CB2 .

Comparative Analysis of Analogues

The table below summarizes key data for related cinnoline derivatives:

Predicted values based on substituent contributions to lipophilicity and steric effects .

Applications and Future Directions

The structural versatility of 4-oxo-6-phenyl-1,4-dihydrocinnoline-3-carboxylic acid positions it as a candidate for multiple applications:

-

Medicinal Chemistry: Optimization for CB2-selective agonists/antagonists could yield therapeutics for inflammation or neuropathic pain.

-

Materials Science: Conjugated cinnoline systems may serve as organic semiconductors or fluorescent probes.

-

Catalysis: The rigid scaffold could anchor metal catalysts in asymmetric synthesis.

Future research should prioritize:

-

Synthetic Optimization: Developing scalable routes with improved yields.

-

In Vitro Screening: Assessing affinity for cannabinoid receptors and antimicrobial targets.

-

Computational Modeling: Docking studies to predict binding modes and guide structural modifications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume